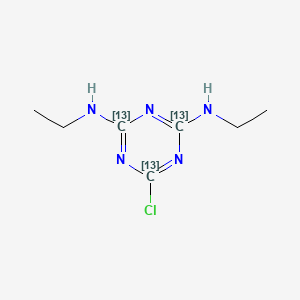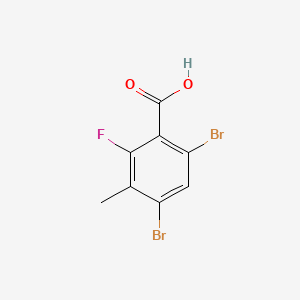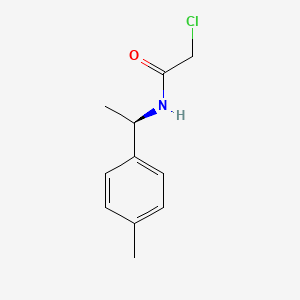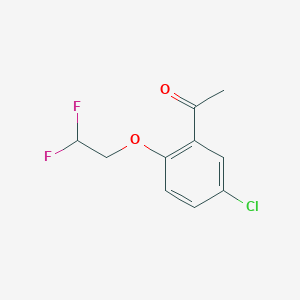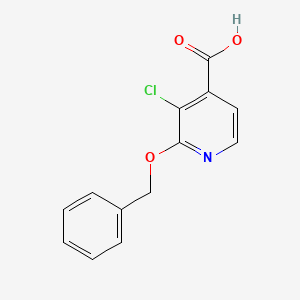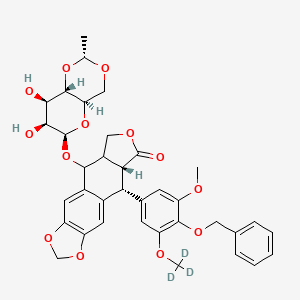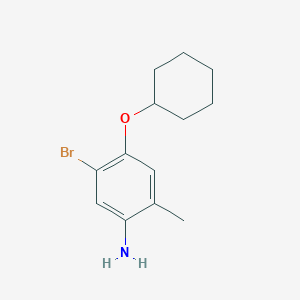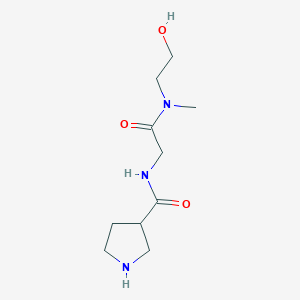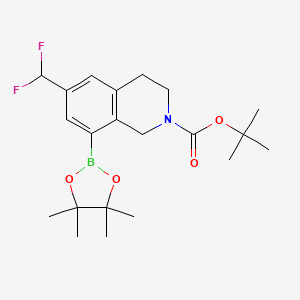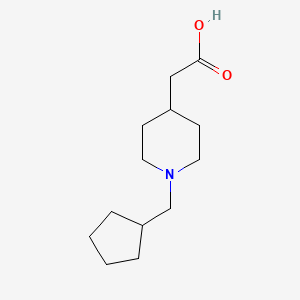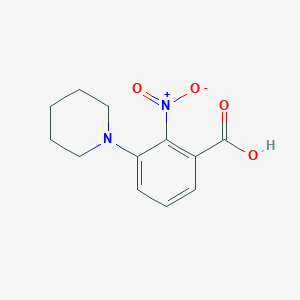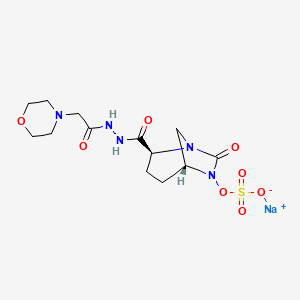
Antibacterial agent 51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 51 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by antibiotic-resistant strains. Its unique chemical structure and mode of action differentiate it from traditional antibiotics, offering a new avenue for therapeutic intervention.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 51 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antibacterial activity. The reaction conditions often require controlled temperatures ranging from 50°C to 150°C and the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s integrity and potency.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antibacterial activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 51 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial physiology and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Wirkmechanismus
Antibacterial Agent 51 is compared with other similar compounds such as:
Penicillin: Unlike penicillin, which primarily targets cell wall synthesis, this compound has a broader mechanism of action, affecting multiple bacterial pathways.
Tetracycline: While tetracycline inhibits protein synthesis, this compound also targets DNA gyrase, offering a multi-faceted approach to bacterial inhibition.
Ciprofloxacin: Both compounds inhibit DNA gyrase, but this compound’s additional mechanisms of action make it a more versatile antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
- Penicillin
- Tetracycline
- Ciprofloxacin
- Vancomycin
- Erythromycin
Eigenschaften
Molekularformel |
C13H20N5NaO8S |
|---|---|
Molekulargewicht |
429.38 g/mol |
IUPAC-Name |
sodium;[(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1 |
InChI-Schlüssel |
KXQHEEVCHVUIIC-UXQCFNEQSA-M |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
